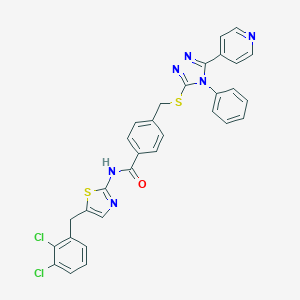
2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is a synthetic compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of benzoxazocinones and has shown promising results in various scientific studies. In
Mecanismo De Acción
The mechanism of action of 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one in lab experiments is its potential therapeutic applications. It has been found to be effective in treating various diseases, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one. One direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another direction is to study its effects on other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, research can be conducted to optimize the synthesis method and develop more efficient ways of obtaining this compound.
Métodos De Síntesis
The synthesis of 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one involves several steps. The starting material is 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one, which is reacted with morpholine and triphosgene to form the intermediate 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one. The intermediate is then treated with a base to obtain the final product.
Aplicaciones Científicas De Investigación
2-methyl-5-(morpholin-4-ylcarbonyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one has shown potential therapeutic applications in various scientific studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Fórmula molecular |
C17H20N2O4 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
9-methyl-12-(morpholine-4-carbonyl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C17H20N2O4/c1-17-10-12(11-4-2-3-5-13(11)23-17)14(15(20)18-17)16(21)19-6-8-22-9-7-19/h2-5,12,14H,6-10H2,1H3,(H,18,20) |
Clave InChI |
DZOGEVYEXFQKMC-UHFFFAOYSA-N |
SMILES |
CC12CC(C(C(=O)N1)C(=O)N3CCOCC3)C4=CC=CC=C4O2 |
SMILES canónico |
CC12CC(C(C(=O)N1)C(=O)N3CCOCC3)C4=CC=CC=C4O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285837.png)
![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)
![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)




![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)